Cas no 135632-63-2 (tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate)
tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl ((2S,6S)-2,6-dimethylpiperidin-4-yl)carbamate
- tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate
- SCHEMBL4484164
- ZVRIIQQTFKQUQE-UHFFFAOYSA-N
- 135632-63-2
- 4-t-butoxycarbonylamino-2,6-dimethylpiperidine
- 4-t-butoxycarbonylamino-2, 6-dimethylpiperidine
- G66048
- tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate
- tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate
-
- Inchi: 1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)/t8-,9-/m0/s1
- InChI Key: ZVRIIQQTFKQUQE-IUCAKERBSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1C[C@H](C)N[C@@H](C)C1
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.4Ų
tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1542069-50mg |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 50mg |
$167.0 | 2025-02-24 | |
| Ambeed | A1542069-100mg |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 100mg |
$316.0 | 2025-02-24 | |
| Ambeed | A1542069-250mg |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 250mg |
$660.0 | 2025-02-24 | |
| Ambeed | A1542069-1g |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 1g |
$1883.0 | 2025-02-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01451279-50mg |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 50mg |
¥995.0 | 2023-04-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01451279-100mg |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 100mg |
¥1910.0 | 2023-04-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01451279-250mg |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 250mg |
¥3820.0 | 2023-04-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01451279-1g |
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 1g |
¥11460.0 | 2023-04-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7591-1G |
tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate |
135632-63-2 | 95% | 1g |
¥ 7,920.00 | 2023-03-23 | |
| 1PlusChem | 1P00QCIA-50mg |
tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate |
135632-63-2 | 98% | 50mg |
$152.00 | 2023-12-22 |
tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate Suppliers
tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate
Research Brief on tert-Butyl N-(2,6-dimethyl-4-piperidyl)carbamate (CAS: 135632-63-2) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate (CAS: 135632-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its piperidine core and tert-butyloxycarbonyl (Boc) protecting group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in the development of novel drug candidates, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents. The structural features of this compound, including its steric hindrance and chiral centers, make it a valuable scaffold for medicinal chemistry applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate as a precursor for the synthesis of sigma-1 receptor ligands. The study demonstrated that modifications to the piperidine ring, facilitated by the Boc-protected intermediate, led to compounds with enhanced binding affinity and selectivity. These findings are particularly relevant for the treatment of neuropathic pain and neurodegenerative diseases, where sigma-1 receptors play a critical role. The study also emphasized the compound's stability under various reaction conditions, making it a reliable building block for complex molecular architectures.
Another notable application of tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate was reported in a 2022 ACS Infectious Diseases article, where it was utilized in the design of novel quinolone-based antimicrobial agents. The researchers leveraged the compound's ability to introduce steric and electronic modifications to the quinolone core, resulting in derivatives with improved activity against multidrug-resistant bacterial strains. The study underscored the importance of the 2,6-dimethyl substitution on the piperidine ring, which was found to enhance membrane permeability and reduce efflux pump-mediated resistance. These insights open new avenues for addressing the global challenge of antibiotic resistance.
Recent advancements in synthetic methodologies have further expanded the utility of tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate. A 2023 Nature Communications paper described a catalytic asymmetric synthesis approach that enables the efficient production of enantiomerically pure derivatives. This breakthrough is particularly significant for the development of chiral drugs, where stereochemistry often dictates pharmacological activity. The study reported high yields and excellent enantioselectivity, paving the way for scalable manufacturing processes. Additionally, the paper highlighted the compound's compatibility with green chemistry principles, such as the use of non-toxic catalysts and solvent-free conditions.
In conclusion, tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate (CAS: 135632-63-2) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its unique structural features, makes it indispensable for the development of innovative therapeutics. Future research directions may include exploring its applications in targeted drug delivery systems and as a probe for studying biological pathways. The ongoing interest in this compound underscores its potential to address unmet medical needs and advance the frontiers of drug discovery.
135632-63-2 (tert-butyl N-(2,6-dimethyl-4-piperidyl)carbamate) Related Products
- 885954-19-8(tert-butyl N-[2-(piperidin-2-yl)ethyl]carbamate)
- 1281674-64-3(tert-butyl N-(2-methylpiperidin-4-yl)carbamate)
- 132234-68-5(tert-butyl N-[exo-8-azabicyclo[3.2.1]octan-3-yl]carbamate)
- 1268520-51-9(tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate)
- 454451-28-6(tert-butyl N-(azepan-4-yl)carbamate)
- 132234-69-6(tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate)
- 287114-25-4(tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate)
- 179110-74-8((Boc-4-amino)piperidine hydrochloride)
- 1208530-70-4(tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate)
- 73874-95-0(4-Boc-Aminopiperidine)